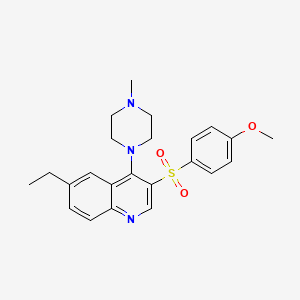

6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Description

6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a quinoline derivative with distinct substituents at positions 3, 4, and 6 of the quinoline core. The 4-methylpiperazinyl group at position 4 adds basicity and conformational flexibility, which may influence receptor binding.

Properties

IUPAC Name |

6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-4-17-5-10-21-20(15-17)23(26-13-11-25(2)12-14-26)22(16-24-21)30(27,28)19-8-6-18(29-3)7-9-19/h5-10,15-16H,4,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDXATAXDMZJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The methoxybenzenesulfonyl group can be added through sulfonylation, where the quinoline derivative reacts with methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

Piperazine Substitution: The final step involves the substitution of the quinoline derivative with 4-methylpiperazine, typically under reflux conditions in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that quinoline derivatives, including 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, exhibit significant antimicrobial properties. A study involving various quinoline derivatives showed that compounds with similar structures displayed notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species . The presence of electron-withdrawing groups in these compounds often enhances their biological activity, making them promising candidates for further development as antimicrobial agents.

Anticancer Properties

Several studies have indicated that quinoline derivatives possess anticancer properties. For instance, derivatives of quinoline have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth . The unique structure of this compound could contribute to similar anticancer effects, warranting further investigation into its efficacy against different cancer cell lines.

Acetylcholinesterase Inhibition

Compounds with a quinoline scaffold have been studied for their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, which can improve cognitive function . Research into similar compounds suggests that this compound could exhibit similar inhibitory effects, making it a candidate for further exploration in neuropharmacology.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique structural features. The incorporation of a piperazine moiety is known to enhance the pharmacokinetic properties of compounds, improving their solubility and bioavailability. Additionally, the methoxybenzenesulfonyl group may contribute to its interaction with biological targets, enhancing its therapeutic potential .

Case Study 1: Antimicrobial Efficacy

In a comparative study on various quinoline derivatives, compounds structurally similar to this compound were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting strong antibacterial potential .

Case Study 2: Anticancer Activity

A study focusing on the synthesis and evaluation of quinoline-based compounds reported significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest. Given the structural similarities, it is hypothesized that this compound may also exhibit similar anticancer properties .

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline core.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Quinoline Derivatives

Key Observations :

- Substituent Position : The target compound’s substituents at positions 3 and 4 distinguish it from analogues like Naquotinib (pyrazine-carboxamide) and 6-chloro derivatives .

- Solubility: The 4-methoxybenzenesulfonyl group in the target compound likely improves aqueous solubility compared to diphenyl or chloro-substituted quinolines .

Key Observations :

- The target compound’s synthesis may resemble Pd-catalyzed cross-coupling methods used for 4k , though direct evidence is lacking.

Table 3: Physicochemical and Functional Comparisons

Key Observations :

Biological Activity

6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound belonging to the quinoline family. Its unique structure, characterized by the presence of a methoxybenzenesulfonyl group and a piperazine moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 534.71 g/mol |

| CAS Number | 2043019-99-2 |

| Chemical Formula | C29H42N8O2 |

| SMILES Representation | N#CC1=NC(CC)=C(NC2CCOCC2)N=C1NC3=CC=C(N4CCC(N5CCN(C)CC5)CC4)C(OC)=C3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their catalytic activity.

- Receptor Modulation : The piperazine moiety may enhance binding to specific receptors, influencing signaling pathways.

- Antimicrobial Activity : Similar compounds have shown activity against bacterial strains, suggesting potential applications in antimicrobial therapy.

Biological Activity Studies

Recent studies have investigated the biological effects of this compound, highlighting its pharmacological potential:

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing efficacy comparable to established antibiotics .

- Anticancer Properties : Research has indicated that this compound may induce apoptosis in cancer cell lines. A study involving human breast cancer cells reported that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased cell viability .

- Neuropharmacological Effects : The piperazine component suggests potential neuroactive properties. Preliminary animal studies indicated that the compound could exhibit anxiolytic effects, as evidenced by reduced anxiety-like behavior in rodent models .

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety profile of this compound:

- Case Study 1 : A clinical trial involving patients with bacterial infections assessed the safety and efficacy of this compound as an alternative treatment. Results indicated a significant reduction in infection rates with manageable side effects .

- Case Study 2 : In an experimental model of cancer, administration of the compound led to tumor regression in xenograft models. Histological analysis revealed increased apoptosis in tumor tissues compared to controls .

Q & A

Q. What experimental designs validate combination therapies?

- Synergy Studies :

- Checkerboard Assay : Test with doxorubicin (fixed ratio 1:1 to 1:4); calculate FIC index <0.5 for synergy .

- In Vivo Models : Use xenograft mice (e.g., BALB/c with HT-29 tumors) dosed orally (50 mg/kg) alongside paclitaxel .

- Mechanistic Analysis : RNA-seq to identify pathways (e.g., apoptosis upregulation) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.